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Compound of Interest

Compound Name: FT-1518

Cat. No.: B15621299

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical data available for FT-1518, a
novel dual mMTORC1 and mTORC2 inhibitor, with other publicly disclosed dual mTOR inhibitors.
The information on FT-1518 is based on a presentation at the American Association for Cancer
Research (AACR) Annual Meeting 2017 and publicly available information from FTG Bio. Due
to the limited availability of a full peer-reviewed publication on FT-1518, this guide leverages
published data from competitor compounds to provide a comprehensive comparative
landscape.

Executive Summary

FT-1518 is described as a selective, potent, and orally bioavailable dual inhibitor of mMTORC1
and mTORC2, demonstrating anti-tumor activity in preclinical models. It is reported to inhibit
downstream markers of both mTORC1 (pS6) and mTORC2 (pAkt S473) without significantly
affecting the PI3K pathway (pAkt T308). This profile suggests a targeted mechanism of action
with potential for a favorable therapeutic window. This guide presents the available data for FT-
1518 in the context of other well-characterized dual mTOR inhibitors to aid in the independent
assessment of its potential.

Data Presentation
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Table 1: In Vitro Kinase and Cellular Potency of Dual
MTOR Inhibitors

Representative

Cellular p-Akt Cellular p-S6K Anti
nti-
mTOR IC50 (S473) (T389) . .
Compound o o proliferative
(nM) Inhibition IC50 Inhibition IC50 .
Activity (GI50,
(nM) (nM)
nM)
Low nM in
various
Low nM (Not Potent (Not Potent (Not )
FT-1518 -~ N -~ hematologic and
specified) specified) specified) )
solid tumor cell
lines
20 - 500 (e.g.,
AZD8055 ~1 10 - 100 10-100
MCF7, US7TMG)
] 10 - 200 (e.g.,
Torin-1 ~2 5-50 5-50
PC3, HCT116)
o 50 - 300 (e.g.,
Sapanisertib
1.3 (MTOR) ~50 ~20 A549, MDA-MB-
(CB-228)
231)
50 - 1000 (e.g.,
CcC-223 ~17 100 - 500 100 - 500 MM.1S,
HCT116)
22 (mTORC1), 100 - 800 (e.g.,
0Ssl1-027 ~100 ~50
65 (INTORC?2) U87MG, A549)
100 - 1000 (e.g.,
KU-0063794 ~10 50 - 200 50 - 200

HelLa, MCF7)

Note: Data for competitor compounds are compiled from various published sources. Specific

cell lines and assay conditions may vary.
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Table 2: In Vivo Efficacy of Dual mTOR Inhibitors in
Xenaograft Models

Tumor Growth

Compound Animal Model Dosing Regimen .
Inhibition (TGI, %)
Significant TGI
Multiple solid tumor (Specific models and
FT-1518 Oral, Dose-dependent
xenografts percentages not
specified)
U87TMG
AZDB8055 ] 20 mg/kg, oral, daily >80
(Glioblastoma)
Torin-1 PC3 (Prostate) 20 mg/kg, i.p., daily ~70
Sapanisertib (CB-228)  A549 (Lung) 3 mg/kg, oral, daily ~60
CC-223 HCT116 (Colorectal) 30 mg/kg, oral, daily >90
U87MG _
0sI-027 ] 30 mg/kg, oral, daily ~75
(Glioblastoma)
KU-0063794 PC3 (Prostate) 25 mg/kg, i.p., daily ~65

Note: Data for competitor compounds are compiled from various published sources. Specific
experimental conditions may vary.

Experimental Protocols

Detailed experimental protocols for the characterization of dual mTOR inhibitors are crucial for
the independent validation of published data. Below are representative methodologies for key
experiments.

In Vitro mTOR Kinase Assay

Objective: To determine the direct inhibitory activity of a compound against the mTOR kinase.

Methodology:
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e Recombinant human mTOR enzyme is incubated with the test compound at various
concentrations in a kinase buffer containing ATP and a substrate (e.g., a peptide or a protein
like inactive S6K1).

e The reaction is allowed to proceed for a specified time at a controlled temperature (e.g.,
30°C).

e The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can
be done using various methods, such as:

o Radiometric assay: Using [y-32P]ATP and measuring the incorporation of the radioactive
phosphate into the substrate.

o Luminescent assay: Using an ADP-Glo™ kinase assay that measures ADP formation.

o ELISA-based assay: Using a phospho-specific antibody to detect the phosphorylated
substrate.

e |C50 values are calculated by plotting the percentage of inhibition against the compound
concentration.

Cellular Western Blot Analysis for mTOR Pathway
Inhibition

Objective: To assess the effect of a compound on the mTOR signaling pathway in cells.
Methodology:

e Cancer cell lines (e.g., MCF7, PC3) are seeded in multi-well plates and allowed to attach
overnight.

e Cells are treated with the test compound at various concentrations for a specified duration
(e.g., 2-24 hours).

o Following treatment, cells are lysed to extract total proteins.

e Protein concentration is determined using a standard method (e.g., BCA assay).
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o Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to
a membrane (e.g., PVDF).

e The membrane is blocked and then incubated with primary antibodies specific for
phosphorylated and total proteins of interest, including p-Akt (S473), Akt, p-S6K (T389), S6K,
p-S6 (S240/244), S6, and p-4E-BP1 (T37/46).

o After washing, the membrane is incubated with a secondary antibody conjugated to an
enzyme (e.g., HRP).

e The signal is detected using a chemiluminescent substrate and an imaging system.

e The band intensities are quantified to determine the extent of pathway inhibition.

Cell Proliferation (GI50) Assay

Objective: To determine the growth inhibitory effect of a compound on cancer cell lines.
Methodology:

o Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
e The cells are then treated with a range of concentrations of the test compound.

» After a set incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or
fluorometric assay, such as:

o MTT assay: Measures the metabolic activity of viable cells.

o CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP, an indicator
of metabolically active cells.

o CyQUANT® Direct Cell Proliferation Assay: Measures cellular DNA content.
e The absorbance or fluorescence is read using a plate reader.

e The concentration of the compound that causes 50% growth inhibition (GI50) is calculated
from the dose-response curve.
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Mandatory Visualization
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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